molecular formula C15H13ClFNO3 B5204549 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide

Cat. No. B5204549
M. Wt: 309.72 g/mol
InChI Key: MNLWHOZFXXFZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is responsible for regulating the transport of chloride ions across cell membranes.

Mechanism of Action

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 selectively inhibits the CFTR channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through, leading to a reduction in chloride ion transport across cell membranes. This mechanism of action has been confirmed by several studies that have shown a dose-dependent inhibition of CFTR channel activity by 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 have been extensively studied in preclinical models. Inhibition of the CFTR channel by 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has been shown to improve chloride ion transport and reduce mucus buildup in the lungs of cystic fibrosis mice. This has been associated with improved lung function and reduced inflammation in these animals. Additionally, 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has been shown to reduce the frequency and severity of pulmonary exacerbations in cystic fibrosis mice, further highlighting its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has several advantages for lab experiments, including its high selectivity for the CFTR channel, its well-characterized mechanism of action, and its ability to improve chloride ion transport and reduce mucus buildup in preclinical models. However, there are also some limitations to using 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its relatively high cost compared to other CFTR inhibitors.

Future Directions

There are several future directions for 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 research, including its potential therapeutic applications in cystic fibrosis patients, its use as a tool for investigating CFTR channel function and regulation, and its potential as a starting point for developing new CFTR inhibitors with improved efficacy and safety profiles. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 in preclinical and clinical models, as well as its potential off-target effects and interactions with other drugs. Overall, 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has shown great promise as a therapeutic candidate for cystic fibrosis, and further research in this area is warranted.

Synthesis Methods

The synthesis of 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 involves several steps, starting with the reaction of 2-chloro-6-fluorobenzamide with 3,4-dimethoxyaniline to produce the intermediate product, 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide. This intermediate is then purified and recrystallized to obtain the final product, 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172.

Scientific Research Applications

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound has been shown to selectively inhibit the CFTR channel, which is defective in cystic fibrosis patients, leading to impaired chloride ion transport and mucus buildup in the lungs. Inhibition of the CFTR channel by 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has been shown to improve chloride ion transport and reduce mucus buildup in preclinical studies, making it a promising therapeutic candidate for cystic fibrosis.

properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-12-7-6-9(8-13(12)21-2)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLWHOZFXXFZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.